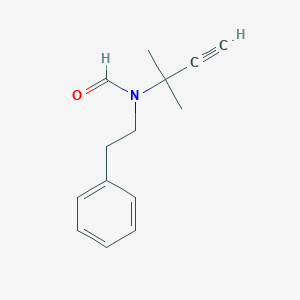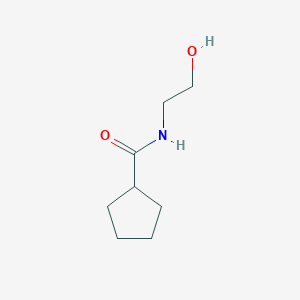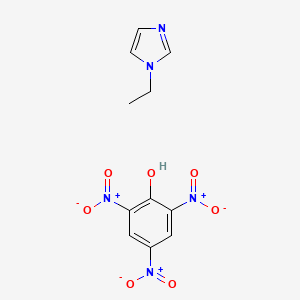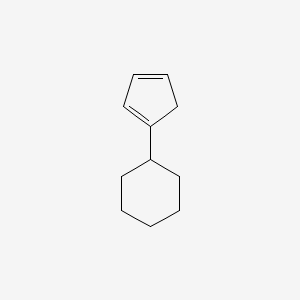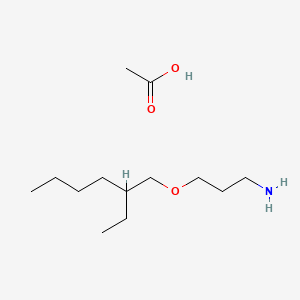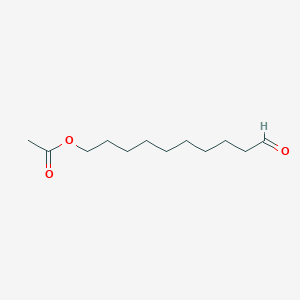
O-Ethyl azepane-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl azepane-1-carbothioate, also known as molinate, is a thiocarbamate herbicide widely used in rice cultivation. It is a pre- and post-emergent systemic herbicide effective against grass weeds such as Echinochloa spp., Glyceria spp., and Diplachne fusca. The compound interferes with lipid biosynthesis and inhibits the growth of these weeds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl azepane-1-carbothioate involves the reaction of azepane with ethyl chloroformate in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbothioate ester.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, including 4-hydroxymolinate and 2-oxomolinate.
Reduction: The compound can be reduced to form molinate alcohol.
Substitution: Substitution reactions can occur at the ethyl or azepane moieties, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
- 4-Hydroxymolinate
- 2-Oxomolinate
- Molinate alcohol
- S-Ethyl-N-carboxymethylthiocarbamate
Aplicaciones Científicas De Investigación
O-Ethyl azepane-1-carbothioate has several scientific research applications:
Chemistry: It is used as a model compound to study thiocarbamate chemistry and its reactivity.
Biology: The compound is studied for its effects on microbial degradation and its potential use in bioremediation.
Medicine: Research is ongoing to explore its potential as an antispermatogenic agent.
Industry: It is used in the agricultural industry as a herbicide to control grass weeds in rice fields
Mecanismo De Acción
O-Ethyl azepane-1-carbothioate exerts its herbicidal effects by inhibiting lipid biosynthesis in target weeds. The compound interferes with the synthesis of essential lipids, leading to the disruption of cell membrane integrity and ultimately causing the death of the weed. The molecular targets include enzymes involved in lipid biosynthesis pathways .
Comparación Con Compuestos Similares
Thiobencarb: Another thiocarbamate herbicide used in rice cultivation.
EPTC (S-Ethyl dipropylthiocarbamate): A thiocarbamate herbicide used for controlling annual grasses and broadleaf weeds.
Pebulate (S-Propyl butylethylthiocarbamate): Used for pre-emergence control of annual grasses and some broadleaf weeds.
Uniqueness: O-Ethyl azepane-1-carbothioate is unique due to its specific application in rice fields and its effectiveness against a wide range of grass weeds. Its ability to undergo microbial degradation also makes it a candidate for bioremediation studies .
Propiedades
Número CAS |
56525-84-9 |
|---|---|
Fórmula molecular |
C9H17NOS |
Peso molecular |
187.30 g/mol |
Nombre IUPAC |
O-ethyl azepane-1-carbothioate |
InChI |
InChI=1S/C9H17NOS/c1-2-11-9(12)10-7-5-3-4-6-8-10/h2-8H2,1H3 |
Clave InChI |
TWNMUUXYJYZVAP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=S)N1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


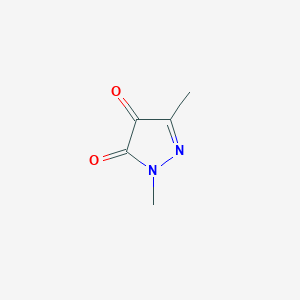
![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)
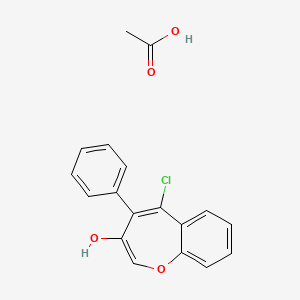
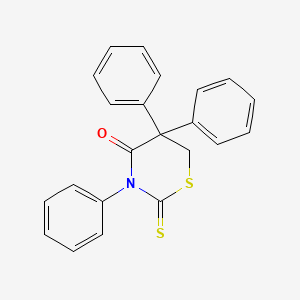
![N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide](/img/structure/B14638891.png)
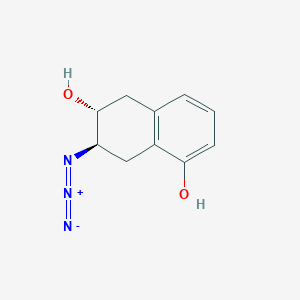
![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
